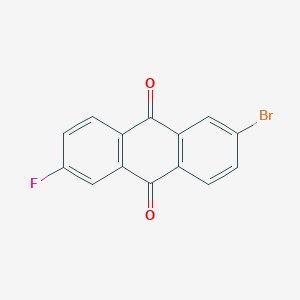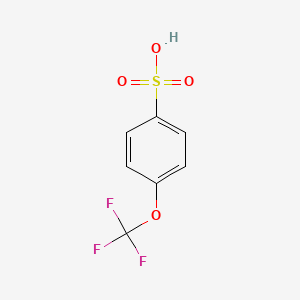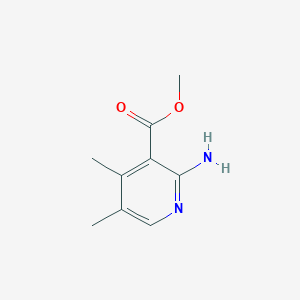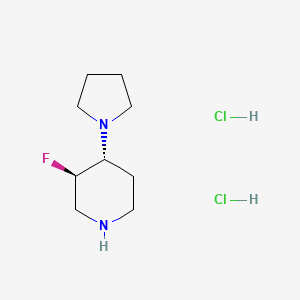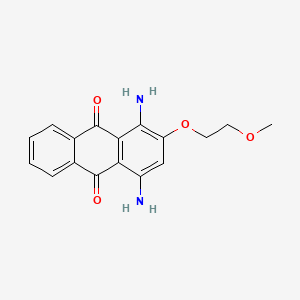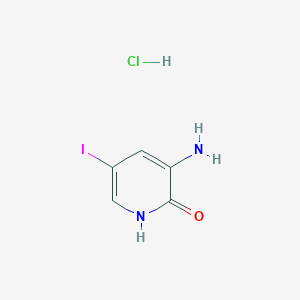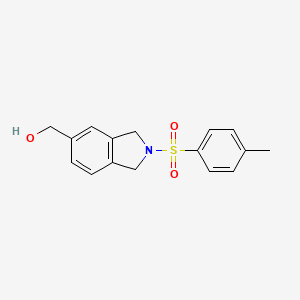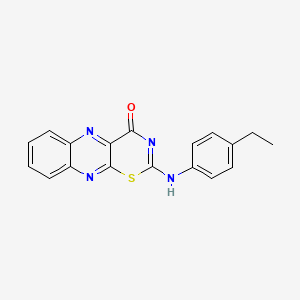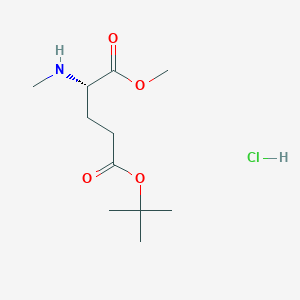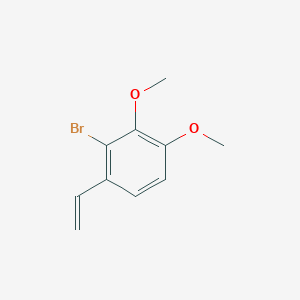
2-Bromo-1-ethenyl-3,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-dimethoxy-1-vinylbenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring bromine and methoxy groups attached to the aromatic ring, along with a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dimethoxy-1-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3,4-dimethoxy-1-vinylbenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution of a hydrogen atom with a bromine atom on the aromatic ring .
Industrial Production Methods
Industrial production of 2-Bromo-3,4-dimethoxy-1-vinylbenzene may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,4-dimethoxy-1-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the vinyl group to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3,4-dimethoxy-1-vinylbenzene derivatives with different substituents replacing the bromine atom.
Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Products include 3,4-dimethoxy-1-vinylbenzene without the bromine atom or with the vinyl group reduced to an ethyl group.
Applications De Recherche Scientifique
2-Bromo-3,4-dimethoxy-1-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4-dimethoxy-1-vinylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s versatility in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3,4-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a vinyl group.
2-Bromo-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a vinyl group.
3,4-Dimethoxy-1-vinylbenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-3,4-dimethoxy-1-vinylbenzene is unique due to the presence of both bromine and vinyl groups, which provide a combination of reactivity and versatility not found in its similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Propriétés
Numéro CAS |
1452182-57-8 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
2-bromo-1-ethenyl-3,4-dimethoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3 |
Clé InChI |
BALAXTDPFQCHAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C=C)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



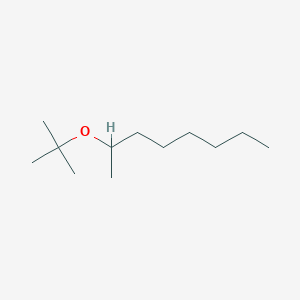
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
